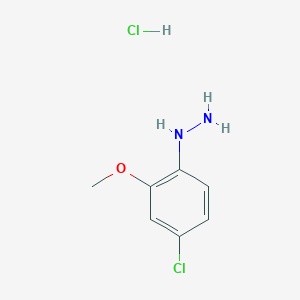![molecular formula C17H21ClN2O3 B2528238 3-cloro-N-[4-(metoximetil)-6-metil-2-oxo-1,2-dihidro-7-quinolinil]-2,2-dimetilpropanamida CAS No. 866040-69-9](/img/structure/B2528238.png)
3-cloro-N-[4-(metoximetil)-6-metil-2-oxo-1,2-dihidro-7-quinolinil]-2,2-dimetilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide is a complex organic compound that has been attracting attention in the scientific community due to its diverse applications and unique structure. This compound features a quinoline core, which is a common motif in pharmaceuticals and other bioactive molecules. The presence of functional groups like chloro, methoxymethyl, and dimethylpropanamide enhances its reactivity and potential for modification, making it valuable in various fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Employed in the study of quinoline-based bioactivity and its effects on cellular mechanisms.
Industry: : Used in the synthesis of materials with specific electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with the commercially available 6-methyl-4-quinolinecarboxylic acid.
Functional Group Introduction: : The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Chlorination: : The chloro group is incorporated via electrophilic chlorination, often using thionyl chloride.
Amide Formation: : Finally, the propanamide group is formed through an amidation reaction using 2,2-dimethylpropanoyl chloride.
Industrial Production Methods:
In industrial settings, the synthesis of 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide typically follows a similar route but on a larger scale with optimizations for yield and purity. Continuous flow reactors and high-throughput techniques are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions, using reagents such as lithium aluminum hydride, can yield dihydroquinoline analogs.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acidic conditions
Reduction: : Lithium aluminum hydride, anhydrous conditions
Substitution: : Methoxymethyl chloride, basic conditions
Major Products Formed:
Oxidation Products: : Quinolinone derivatives
Reduction Products: : Dihydroquinoline analogs
Substitution Products: : Various substituted quinoline derivatives
Mecanismo De Acción
The mechanism by which 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide exerts its effects is complex and highly dependent on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity through interactions facilitated by its functional groups. These interactions can lead to alterations in molecular pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Chloroquinoline derivatives: : Known for their antimalarial activity.
Methoxymethyl-substituted quinolines: : Used in the synthesis of more complex organic structures.
Amide-functionalized quinolines: : Explored for their biological activity.
This compound's unique structure and reactivity continue to make it a valuable subject of research and application across multiple scientific disciplines.
Propiedades
IUPAC Name |
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-10-5-12-11(8-23-4)6-15(21)19-14(12)7-13(10)20-16(22)17(2,3)9-18/h5-7H,8-9H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSJFJOVSZEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(C)(C)CCl)NC(=O)C=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
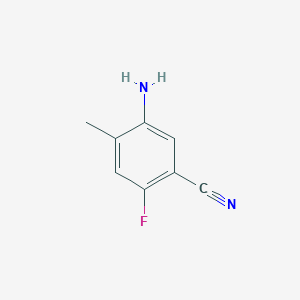
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
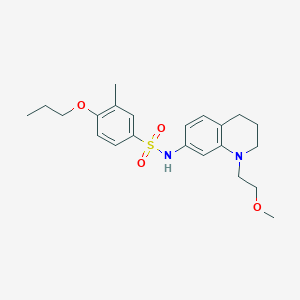
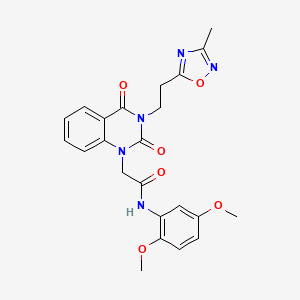
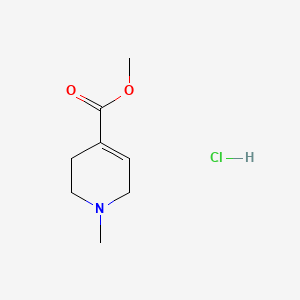
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)
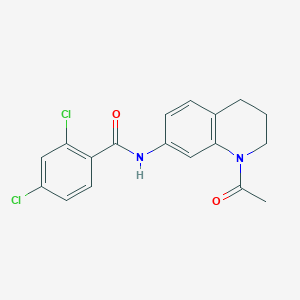
![N-[(4-methoxythian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528170.png)

![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
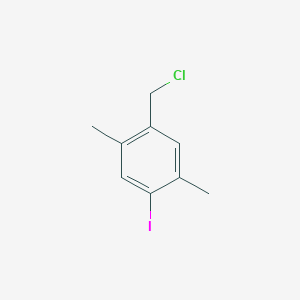
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)
